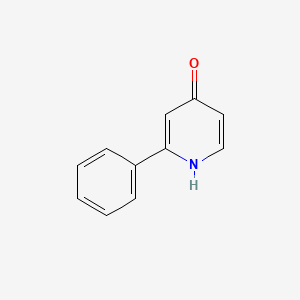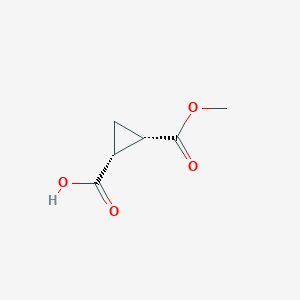
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid
Overview
Description
“6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C26H24N2O3 . It has a molecular weight of 412.48 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzene ring fused with a pyridine moiety . The compound also contains functional groups such as benzyloxy, methoxy, and carboxylic acid .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 532.5±50.0 °C and a predicted density of 1.224±0.06 g/cm3 . Its pKa is predicted to be 11.82±0.70 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Various synthesis techniques have been explored for compounds related to 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid. For instance, synthesis involving substitutions, nitration, reduction, cyclization, and chlorination steps was used to create benzyloxy-4-chloro-6-methoxyquinazoline, a similar compound (Wang et al., 2015).
- Chemical Transformations : The compound has been subjected to various chemical transformations, such as Birch reduction, N-formylation, and acid-catalyzed cyclization, demonstrating its versatility in chemical synthesis (Beyerman et al., 2010).
Biological Activities and Applications
- PPAR Gamma Agonist : Tetrahydroisoquinoline-3-carboxylic acid derivatives, which are structurally related to this compound, have been identified as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. These derivatives, like KY-021, showed potent activity in human PPAR gamma and demonstrated potential as efficacious and safe drugs for diabetes (Azukizawa et al., 2008).
Chemical and Crystal Structure Analysis
- Crystal Structure Determination : Studies on related compounds include determining the crystal structure of analogs, which helps in understanding the molecular configuration and potential drug interactions. For instance, the crystal structure analysis of a quinolone antibacterial agent similar in structure to this compound was conducted to determine its absolute configuration (Fukui et al., 1997).
Photolysis and Debenzylation Studies
- Photolysis and Debenzylation : Research has been conducted on the photolysis and debenzylation of tetrahydroisoquinolines, which are related to this compound. These studies help in understanding the chemical behavior and stability of these compounds under different conditions (Govindachari et al., 1977).
Mechanism of Action
properties
IUPAC Name |
7-methoxy-2-methyl-6-phenylmethoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-15(19(21)22)8-14-9-18(17(23-2)10-16(14)20-12)24-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWSTMNHWHBRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C(=CC2=N1)OC)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{4-[(2-ethoxyanilino)carbothioyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B3162956.png)
![3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone](/img/structure/B3162969.png)
![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162973.png)
![N-[(4-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162975.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B3162990.png)

![5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B3163002.png)





